Ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE): is a chemical compound with the molecular formula C12H24N4OS. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) typically involves the reaction of ethyl isocyanate with 2,2-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under an inert atmosphere.
Substitution: Sodium hydroxide; reactions are performed in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE)
- N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE)
- ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) ETHYL ESTER
Uniqueness: ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
92734-77-5 |
---|---|
Molecular Formula |
C12H24N4OS |
Molecular Weight |
272.41 g/mol |
IUPAC Name |
ethyl N'-[2,2-dimethylpropylcarbamoyl(prop-1-en-2-yl)amino]carbamimidothioate |
InChI |
InChI=1S/C12H24N4OS/c1-7-18-10(13)15-16(9(2)3)11(17)14-8-12(4,5)6/h2,7-8H2,1,3-6H3,(H2,13,15)(H,14,17) |
InChI Key |
PFBQIGLMUJFKLJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCS/C(=N/N(C(=C)C)C(=O)NCC(C)(C)C)/N |
Canonical SMILES |
CCSC(=NN(C(=C)C)C(=O)NCC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.